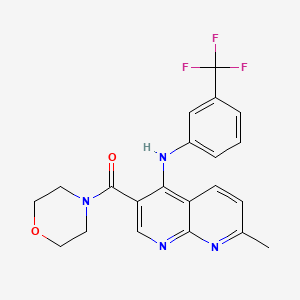

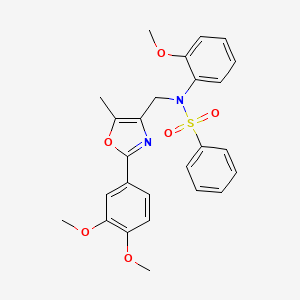

2-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

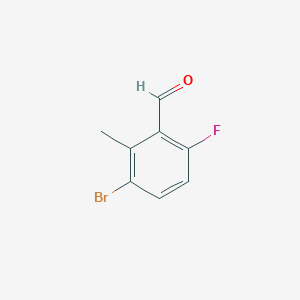

The molecular structure of this compound includes a pyrrolidine ring, a thiazole ring, a sulfonyl group, and a fluorobenzyl group.Chemical Reactions Analysis

The chemical reactions involving this compound could include the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

- Synthesis and Anticancer Properties : Complexes of related compounds have been synthesized and shown to possess fluorescence properties and potential anticancer activity against human breast cancer cell lines (MCF 7) (Gomathi Vellaiswamy & S. Ramaswamy, 2017). This suggests a potential for developing novel anticancer agents based on thiazole derivatives.

Antibacterial Activity

- Antibacterial Applications : Derivatives containing thiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. Specifically, certain sulfone derivatives containing 1,3,4-oxadiazole moieties showed significant antibacterial efficacy, suggesting their potential as agricultural antibacterial agents (Li Shi et al., 2015).

Fluorescence and Electrochromism

- Fluorescent and Electrochromic Properties : Thiazolothiazole derivatives have been developed exhibiting strong blue fluorescence and reversible electrochromism. These materials are promising for optoelectronic applications, including sensing and photochemical uses (A. Woodward et al., 2017).

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Studies have shown that sulfonamide-based compounds can effectively inhibit carbonic anhydrase isozymes, which are targets for treating various diseases. These findings underline the versatility of sulfonamide derivatives in drug design (T. Gokcen et al., 2016).

Chemical Synthesis

- Advanced Synthesis Techniques : Research into the synthesis of dimethyl sulfomycinamate, a compound with a thiazole moiety, highlights the complexity and potential of synthetic organic chemistry in creating bioactive molecules (M. Bagley et al., 2003).

Zukünftige Richtungen

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

2-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3S2/c15-13-4-2-1-3-11(13)10-22(18,19)17-7-5-12(9-17)20-14-16-6-8-21-14/h1-4,6,8,12H,5,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMNMACQRTUJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2739448.png)

![6-(5-Chloro-2-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2739449.png)

![[(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2739454.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2739460.png)

![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)